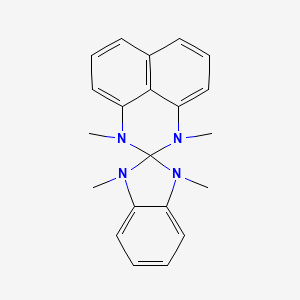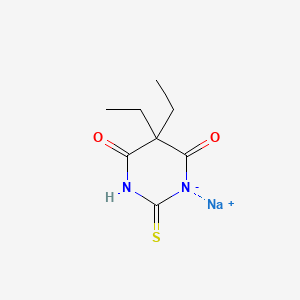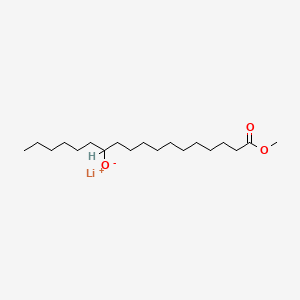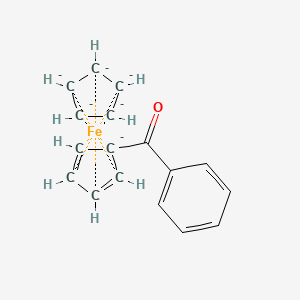
Ketone, ferrocenyl phenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketone, ferrocenyl phenyl: is an organometallic compound that features a ferrocene moiety bonded to a phenyl group through a ketone linkage Ferrocene, a well-known metallocene, consists of an iron atom sandwiched between two cyclopentadienyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing ketone, ferrocenyl phenyl involves the Friedel-Crafts acylation of ferrocene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Direct Aroylation: Another approach involves the direct aroylation of ferrocene using benzoyl chloride and a base such as pyridine.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: FeCl3, CAN, in solvents like acetonitrile or dichloromethane.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, nitric acid, in solvents like acetic acid or sulfuric acid.
Major Products:
Oxidation: Ferrocenium ions.
Reduction: Ferrocenyl phenyl alcohol.
Substitution: Halogenated or nitrated ferrocenyl phenyl ketones.
Applications De Recherche Scientifique
Chemistry:
Electrochemistry: The compound’s redox properties make it valuable in the development of electrochemical sensors and batteries.
Biology and Medicine:
Drug Development: Ferrocenyl derivatives have shown potential as anticancer and antimalarial agents.
Bioconjugation: The compound can be conjugated with biomolecules for targeted drug delivery and imaging applications.
Industry:
Mécanisme D'action
The mechanism of action of ketone, ferrocenyl phenyl involves its redox properties and ability to generate reactive oxygen species (ROS). The ferrocene moiety can undergo reversible oxidation and reduction, facilitating electron transfer processes. In biological systems, the compound can interact with cellular components, leading to the production of ROS, which can induce oxidative stress and cell death . The phenyl ketone group can also participate in interactions with molecular targets, enhancing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Ferrocenyl methyl ketone: Similar structure but with a methyl group instead of a phenyl group.
Ferrocenyl acetone: Contains an acetone moiety instead of a phenyl ketone group.
Ferrocenyl benzyl alcohol: The ketone group is replaced with a benzyl alcohol group.
Uniqueness: Ketone, ferrocenyl phenyl stands out due to its unique combination of the ferrocene and phenyl ketone moieties. This structure imparts distinct redox properties, making it highly versatile for various applications in catalysis, electrochemistry, and drug development. The phenyl group also enhances the compound’s stability and potential for functionalization compared to other ferrocenyl derivatives .
Propriétés
Formule moléculaire |
C17H14FeO-6 |
|---|---|
Poids moléculaire |
290.14 g/mol |
Nom IUPAC |
cyclopenta-2,4-dien-1-yl(phenyl)methanone;cyclopentane;iron |
InChI |
InChI=1S/C12H9O.C5H5.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-9H;1-5H;/q-1;-5; |
Clé InChI |
KVMYMLVAGKFJKG-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=CC=C(C=C1)C(=O)[C-]2C=CC=C2.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


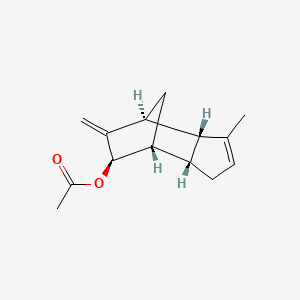
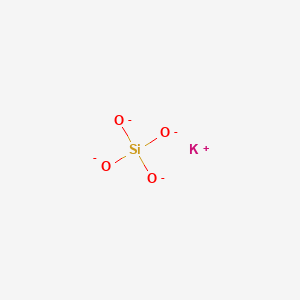
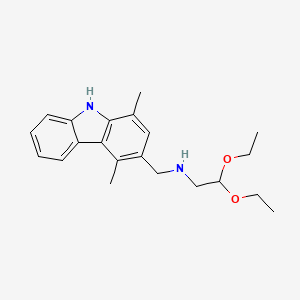
![butan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride](/img/structure/B13782781.png)
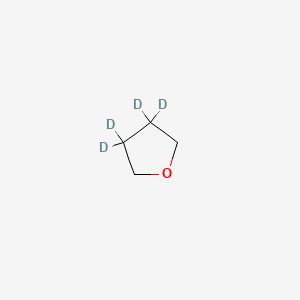
![1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride](/img/structure/B13782788.png)

![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
